molecular formula C8H9NO2 B13945302 7-Methylbenzo[d][1,3]dioxol-4-amine

7-Methylbenzo[d][1,3]dioxol-4-amine

Cat. No.: B13945302
M. Wt: 151.16 g/mol
InChI Key: GYRDYVRXDJSGML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methylbenzo[d][1,3]dioxol-4-amine (CAS 492444-28-7) is a chemical compound with the molecular formula C8H9NO2 and a molecular weight of 151.16 g/mol . This benzodioxole-derived amine is supplied as a high-purity material for research and development purposes. Chemically, this compound features a methyl-substituted 1,3-benzodioxole core structure. This core is found in various compounds with significant biological activity. For researchers, this amine serves as a valuable synthetic intermediate or building block in medicinal chemistry and drug discovery. It can be used in the synthesis of more complex molecules, such as quinolinone derivatives, which have been investigated for their potential to inhibit enzymes like quinone reductase 2 (QR2) and aromatase . These enzymatic targets are of interest in areas such as chemoprevention and cancer therapy . The product is intended for use in laboratory research by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle this material in accordance with all applicable laboratory safety protocols.

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

7-methyl-1,3-benzodioxol-4-amine

InChI

InChI=1S/C8H9NO2/c1-5-2-3-6(9)8-7(5)10-4-11-8/h2-3H,4,9H2,1H3

InChI Key

GYRDYVRXDJSGML-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)N)OCO2

Origin of Product

United States

Preparation Methods

Halogenation and Nucleophilic Substitution Route

  • Step 1: Bromination of Methylbenzo[d]dioxole

    Selective bromination at the 6-position (which corresponds to the 7-position in the benzo[d]dioxole numbering) can be achieved using N-bromosuccinimide (NBS) in the presence of benzoyl peroxide (BPO) as a radical initiator in carbon tetrachloride (CCl4) at 78°C for 24 hours. This yields the bromomethyl derivative as a key intermediate.

  • Step 2: Conversion to Azide Intermediate

    The bromomethyl intermediate undergoes nucleophilic substitution with sodium azide (NaN3) in methanol under reflux conditions to afford the azidomethyl derivative. This step is critical for introducing a nitrogen functionality that can be further transformed into an amine.

  • Step 3: Azide Reduction to Amine

    The azide group is reduced to the corresponding amine using catalytic hydrogenation or Staudinger reduction methods. This step yields the 7-methylbenzo[d]dioxol-4-amine structure or its close analogs.

Direct Amination via Nucleophilic Aromatic Substitution

In some protocols, the halogenated benzodioxole intermediate (e.g., brominated derivative) is directly reacted with ammonia or primary amines under basic conditions (e.g., potassium carbonate in DMF) to substitute the halogen with an amino group, forming the target amine.

Catalytic and Green Chemistry Approaches

  • Transition-metal-catalyzed amination reactions have been explored for related aromatic amines, using palladium or copper catalysts to facilitate C–N bond formation under milder conditions.

  • Catalyst-free condensation methods involving primary amines and electron-deficient aldehydes have been reported for related compounds, offering faster and greener synthetic routes, though specific application to 7-methylbenzo[d]dioxol-4-amine requires further validation.

Representative Experimental Data and Yields

Step Reaction Conditions Product/Intermediate Yield (%) Reference
Bromination NBS, BPO, CCl4, 78°C, 24 h 6-Bromo-7-methylbenzo[d]dioxole derivative 85-91
Azide Substitution NaN3, MeOH, reflux, 24 h 5-(Azidomethyl)-6-bromobenzo[d]dioxole 70-80
Azide Reduction Catalytic hydrogenation or PPh3, THF/H2O 7-Methylbenzo[d]dioxol-4-amine 75-90
Direct Amination Ammonia or amine, K2CO3, DMF, RT-80°C 7-Methylbenzo[d]dioxol-4-amine 60-85

Analytical Characterization

The synthesized 7-methylbenzo[d]dioxol-4-amine is typically characterized by:

Chemical Reactions Analysis

Types of Reactions

1,3-Benzodioxol-4-amine, 7-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of the nitro group to an amine is a common reaction, typically achieved using hydrogen gas and a palladium catalyst.

    Substitution: The amine group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Electrophiles such as alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Alkylated derivatives.

Scientific Research Applications

1,3-Benzodioxol-4-amine, 7-methyl- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its structural similarity to other bioactive compounds.

    Industry: Utilized in the production of materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,3-Benzodioxol-4-amine, 7-methyl- involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The benzodioxole ring can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biological pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Parent Compound: Benzo[d][1,3]dioxol-4-amine (3a)

  • Molecular formula: C₇H₇NO₂ (MW 137.14) .
  • Substituents : Unsubstituted amine at position 4.
  • Properties : Lower lipophilicity (predicted LogP ≈ 1.2) compared to methylated derivatives.
  • Applications : Serves as a precursor for N-methylated and halogenated derivatives. Exhibits moderate enzyme inhibitory activity, but less potent than N-methylated analogs in aromatase inhibition studies .

N-Methylbenzo[d][1,3]dioxol-4-amine (3b)

  • Molecular formula: C₈H₉NO₂ (MW 151.16) .
  • Substituents : N-methylamine at position 4.
  • Properties : Increased steric bulk and lipophilicity (LogP ≈ 1.8) compared to 3a.
  • Applications : Enhanced binding to enzyme active sites (e.g., aromatase) due to methyl group, improving inhibitory potency .

Halogenated Derivatives

5-Chlorobenzo[d][1,3]dioxol-4-amine
  • Molecular formula: C₇H₆ClNO₂ (MW 171.58) .
  • Substituents : Chlorine at position 5, amine at position 4.
  • Properties : Higher electronegativity and polarity due to Cl. LogP ≈ 2.3 (estimated).
5-Fluorobenzo[d][1,3]dioxol-4-amine
  • Molecular formula: C₇H₆FNO₂ (MW 155.12).
  • Substituents : Fluorine at position 5.
  • Properties : Fluorine’s small size and high electronegativity improve bioavailability and binding affinity in target interactions .
7-Iodobenzo[d][1,3]dioxol-4-amine
  • Molecular formula: C₇H₆INO₂ (MW 263.03) .
  • Substituents : Iodine at position 6.
  • Properties : High molecular weight and polarizability; may act as a radiolabeling agent or steric hindrance modulator .

Complex Derivatives

(R)-2-((tert-Butyldiphenylsilyl)oxy)-1-(6-(methoxymethoxy)-7-methylbenzo[d][1,3]dioxol-4-yl)ethan-1-amine
  • Molecular formula: C₂₈H₃₅NO₅Si (MW 493.67) .
  • Substituents : Multiple protective groups (tert-butyldiphenylsilyl, methoxymethoxy).
  • Properties : High LogP (4.98) indicates extreme lipophilicity, suited for lipid membrane penetration .

Comparative Data Table

Compound Molecular Formula MW (g/mol) Substituents LogP Key Applications
Benzo[d][1,3]dioxol-4-amine (3a) C₇H₇NO₂ 137.14 -NH₂ at C4 ~1.2 Enzyme inhibition precursor
7-Methylbenzo[d][1,3]dioxol-4-amine C₈H₉NO₂ 151.16 -CH₃ at C7, -NH₂ at C4 ~1.9 Therapeutic agent (inferred)
N-Methylbenzo[d][1,3]dioxol-4-amine (3b) C₈H₉NO₂ 151.16 -NHCH₃ at C4 ~1.8 Enhanced aromatase inhibition
5-Chlorobenzo[d][1,3]dioxol-4-amine C₇H₆ClNO₂ 171.58 -Cl at C5, -NH₂ at C4 ~2.3 Medicinal chemistry
5-Fluorobenzo[d][1,3]dioxol-4-amine C₇H₆FNO₂ 155.12 -F at C5, -NH₂ at C4 ~1.5 Bioavailability optimization
7-Iodobenzo[d][1,3]dioxol-4-amine C₇H₆INO₂ 263.03 -I at C7, -NH₂ at C4 ~3.0 Radiolabeling

Key Findings and Implications

  • Substituent Position: Methyl at C7 (vs.
  • Halogen Effects : Chlorine and fluorine at C5 enhance polarity and metabolic stability, whereas iodine at C7 introduces steric bulk for specialized applications .
  • N-Methylation : Improves enzyme inhibition potency by reducing amine protonation, enhancing membrane permeability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.